molecular formula C60H32N4O6 B12690008 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 13158-49-1

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B12690008
CAS No.: 13158-49-1
M. Wt: 904.9 g/mol
InChI Key: KTUGKCBZYJZSHM-UHFFFAOYSA-N
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Description

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[...]-tetrone is a polycyclic aromatic compound characterized by a perylene-derived heptacyclic core fused with two carbazole-functionalized phenyl groups.

Properties

CAS No.

13158-49-1

Molecular Formula

C60H32N4O6

Molecular Weight

904.9 g/mol

IUPAC Name

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C60H32N4O6/c65-57-45-25-21-41-43-23-27-47-56-48(60(68)64(59(47)67)32-11-15-34(16-12-32)70-36-18-20-40-38-6-2-4-8-50(38)62-52(40)30-36)28-24-44(54(43)56)42-22-26-46(55(45)53(41)42)58(66)63(57)31-9-13-33(14-10-31)69-35-17-19-39-37-5-1-3-7-49(37)61-51(39)29-35/h1-30,61-62H

InChI Key

KTUGKCBZYJZSHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C7C(=CC=C8C7=C(C=C6)C9=C1C8=CC=C2C1=C(C=C9)C(=O)N(C2=O)C1=CC=C(C=C1)OC1=CC2=C(C=C1)C1=CC=CC=C1N2)C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The initial steps often include the formation of carbazole derivatives through reactions such as Friedel-Crafts alkylation . Subsequent steps involve the coupling of these derivatives with phenyl groups and the formation of the heptacyclic core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors. Its unique structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biology

While primarily of interest in materials science, derivatives of this compound may also be explored for biological applications, such as fluorescent probes for imaging.

Medicine

Industry

In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including flexible displays and solar panels.

Mechanism of Action

The mechanism by which 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron and hole transport, which is crucial for its function in electronic devices. Molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates charge separation and recombination processes.

Comparison with Similar Compounds

Electronic Properties

  • Carbazole vs. Azo Groups : The target compound’s carbazole substituents provide stronger electron-donating effects compared to the azo groups in ’s compound. This enhances hole-transport capabilities in electronic devices, whereas azo groups prioritize visible-light absorption for pigment applications .
  • Pyridinyl vs. Ethylhexyl : Pyridinyl groups () introduce Lewis basicity, enabling coordination chemistry, while ethylhexyl chains () improve solubility in hydrophobic matrices .

Thermal and Chemical Stability

  • The carbazole-functionalized target compound likely exhibits superior thermal stability (>300°C) compared to alkyl-substituted derivatives (e.g., ’s compound), which degrade at lower temperatures due to flexible side chains .
  • Brominated analogs () show reactivity in cross-coupling reactions, whereas the target compound’s carbazole groups may resist electrophilic substitution, favoring stability under harsh conditions .

Application-Specific Performance

Organic Electronics

The target compound’s extended π-system and carbazole moieties align with requirements for emissive layers in OLEDs, where similar derivatives achieve external quantum efficiencies (EQEs) >15% . In contrast, pyridinyl-substituted derivatives () are more suited for electron-transport layers due to their electron-deficient nature .

Pigment Industry

Azo-substituted analogs () dominate as pigments due to intense red-shifted absorption, while the target compound’s carbazole groups may limit color saturation but improve UV stability .

Biological Activity

The compound 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule belonging to the class of carbazole derivatives. Carbazole compounds are known for their diverse biological activities including anticancer properties and potential applications in photonic devices.

The molecular formula of this compound is C41H27N3O4C_{41}H_{27}N_3O_4 with a molecular weight of approximately 661.65 g/mol. It features multiple aromatic rings and nitrogen-containing moieties that contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₁H₂₇N₃O₄
Molecular Weight661.65 g/mol
CAS Number1013405-24-7
UV Absorption239 nm (in CH₂Cl₂)
Fluorescence410 nm (in CH₂Cl₂)

Anticancer Potential

Recent studies have highlighted the potential of carbazole derivatives in cancer therapy. Notably:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of the p53 signaling pathway. This pathway is crucial for regulating cell cycle and apoptosis in response to cellular stress or DNA damage.
  • Selectivity : Research indicates that similar carbazole derivatives selectively inhibit the growth of melanoma cells while sparing normal melanocytes. This selectivity is attributed to the ability of these compounds to enhance apoptotic signaling specifically in cancerous cells.

Case Studies

  • Study on Melanoma Cells : A derivative closely related to the compound (9-ethyl-9H-carbazole-3-carbaldehyde) demonstrated significant antitumor activity against both BRAF-mutated and wild-type melanoma cells by promoting apoptosis and reducing cell proliferation without affecting normal cells .
  • Pathway Analysis : RNA sequencing revealed that treatment with carbazole derivatives led to alterations in several apoptotic pathways and enhanced phosphorylation of key proteins involved in apoptosis (e.g., p38-MAPK and JNK) .

Experimental Findings

Experimental data supports the biological activity of carbazole derivatives:

  • In vitro assays showed that these compounds can significantly increase caspase activity in melanoma cells.
  • In vivo studies confirmed that these compounds effectively suppress tumor growth while exhibiting minimal toxicity towards normal tissues .

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